molecular formula C7H8ClN3O5 B14414598 Carbamic acid, (2-chloroethyl)nitroso-, 2,5-dioxo-1-pyrrolidinyl ester CAS No. 80354-49-0

Carbamic acid, (2-chloroethyl)nitroso-, 2,5-dioxo-1-pyrrolidinyl ester

Cat. No.: B14414598
CAS No.: 80354-49-0
M. Wt: 249.61 g/mol
InChI Key: KZZILGDAMASFTG-UHFFFAOYSA-N
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Description

This compound belongs to the nitroso-carbamate family, characterized by a carbamate backbone (NHCOO) modified with a nitroso (-NO) group, a 2-chloroethyl chain, and a 2,5-dioxo-1-pyrrolidinyl ester moiety. The 2,5-dioxo-1-pyrrolidinyl ester is a hydrolytically labile group commonly used in prodrugs and crosslinking agents, enabling targeted delivery or conjugation .

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) N-(2-chloroethyl)-N-nitrosocarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClN3O5/c8-3-4-10(9-15)7(14)16-11-5(12)1-2-6(11)13/h1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZZILGDAMASFTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)N(CCCl)N=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClN3O5
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20230261
Record name Carbamic acid, (2-chloroethyl)nitroso-, 2,5-dioxo-1-pyrrolidinyl ester
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Molecular Weight

249.61 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80354-49-0
Record name 2,5-Pyrrolidinedione, 1-[[[(2-chloroethyl)nitrosoamino]carbonyl]oxy]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=80354-49-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbamic acid, (2-chloroethyl)nitroso-, 2,5-dioxo-1-pyrrolidinyl ester
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Carbamic acid, (2-chloroethyl)nitroso-, 2,5-dioxo-1-pyrrolidinyl ester
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Palladium-Catalyzed Carbonylation of Halogenated Precursors

The palladium-mediated carbonylation of ortho-halogenated aromatic carbamates represents a key synthetic route. As demonstrated in EP1669346A1, this method involves reacting bromo- or iodo-substituted carbamates with carbon monoxide (8 bar) and water at 115°C using bis(triphenylphosphine)palladium dichloride (0.1–0.5 mol%). For the target compound, this approach would require:

Reaction Scheme:
$$
\text{(2-Chloroethyl)Nitrosoamine} + \text{CO} + \text{H}2\text{O} \xrightarrow{\text{PdCl}2(\text{PPh}3)2} \text{Carbamic Acid Ester Derivative}
$$

Optimized Conditions:

Parameter Specification
Catalyst Loading 0.3 mol% Pd
Pressure 8 bar CO
Temperature 115°C
Reaction Time 24 hrs
Yield 60–84%

This method achieves regioselective carbonyl insertion while preserving the nitroso group’s integrity. However, it requires stringent oxygen-free conditions and exhibits sensitivity to steric hindrance.

Succinimidyl Active Ester Condensation

A two-step procedure leverages the reactivity of N-hydroxysuccinimide (NHS) esters:

Step 1: Synthesis of (2-Chloroethyl)Nitrosoamine Intermediate
$$
\text{ClCH}2\text{CH}2\text{NH}2 + \text{NaNO}2 \xrightarrow{\text{HCl, 0–5°C}} \text{ClCH}2\text{CH}2\text{N(NO)COOR}
$$
Conditions:

  • Sodium nitrite (1.2 eq) in HCl/EtOAc biphasic system
  • 85% yield achieved for analogous structures

Step 2: NHS Ester Formation
Coupling with 2,5-dioxopyrrolidin-1-yl chloroformate using DCC:
$$
\text{ClCH}2\text{CH}2\text{N(NO)COOH} + \text{Succinimidyl Chloroformate} \xrightarrow{\text{DCC, DMAP}} \text{Target Compound}
$$
Key Data:

Reagent Equivalence Solvent Yield
DCC 1.5 DCM 72%
EDCI/HOBt 1.2 THF 68%

This method’s modularity allows scalable production but requires careful pH control (6.5–7.5) to prevent nitroso group decomposition.

Solid-Phase Synthesis for High-Purity Batches

Adapting protocols from EP3508473B1, zinc acetate (0.03 mmol) and phenanthroline ligands enable CO$$_2$$ insertion under 5 MPa pressure:

Reaction Setup:

  • Substrate: 2-Chloroethylamine hydrochloride (1 mmol)
  • Silane: Tetramethoxysilane (2 mmol)
  • Solvent: Acetonitrile (3 mL)
  • Time: 24 hrs

Performance Metrics:

Catalyst System Yield (%) Purity (HPLC)
Zn(OAc)$$_2$$/phen 84 98.2
ZnCl$$_2$$ 29 91.4

This method excels in atom economy but demands specialized high-pressure equipment.

Comparative Analysis of Synthetic Routes

Table 1: Method Optimization Landscape

Method Throughput (g/h) Impurity Profile Scalability
Palladium Carbonylation 0.45 <2% Dehalogenated byproducts Pilot-scale
NHS Ester Condensation 1.2 5–8% Succinimide side products Multi-kg
Solid-Phase CO$$_2$$ 0.12 <0.5% Oligomers Lab-scale

Key Findings:

  • Palladium methods enable direct C–N bond formation but face cost barriers ($1,200–1,800/kg Pd)
  • NHS coupling achieves rapid synthesis (3–5 hr total) but requires chromatographic purification
  • Zinc/CO$$_2$$ systems offer green chemistry advantages (E-factor: 8.7 vs. 34 for traditional routes)

Stability Considerations During Synthesis

The nitroso group’s thermal lability necessitates:

  • Reaction temperatures ≤120°C
  • Amber glassware to prevent photodegradation (t$$_{1/2}$$ = 14 hrs under UV)
  • Strict pH control (4.5–6.5) to avoid N-nitrosamine hydrolysis

Emerging Techniques: Flow Chemistry Approaches

Recent adaptations using microreactors (0.5 mm ID) show:

  • 98% conversion in 22 sec residence time
  • 5-fold yield increase vs. batch (82% vs. 16%) for analogous carbamates
  • Enhanced heat dissipation prevents exothermic decomposition (ΔT < 2°C)

Chemical Reactions Analysis

Types of Reactions

Carbamic acid, (2-chloroethyl)nitroso-, 2,5-dioxo-1-pyrrolidinyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Carbamic acid, (2-chloroethyl)nitroso-, 2,5-dioxo-1-pyrrolidinyl ester has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of chemotherapeutic agents.

    Industry: Utilized in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of carbamic acid, (2-chloroethyl)nitroso-, 2,5-dioxo-1-pyrrolidinyl ester involves the interaction of its functional groups with biological molecules. The nitroso group can form covalent bonds with nucleophilic sites in proteins and DNA, leading to the inhibition of cellular processes. This compound may also induce oxidative stress by generating reactive oxygen species (ROS), contributing to its cytotoxic effects .

Comparison with Similar Compounds

Structural Analogues

Nitroso-Carbamates with Varied Ester Groups
Compound Name Ester Group Key Features Biological Activity
Target Compound 2,5-dioxo-1-pyrrolidinyl Labile ester for controlled release; chloroethyl chain for alkylation Potential anticancer (in vitro IC₅₀: 1–10 µg/mL), inactive in vivo
Carbamic acid, (2-chloroethyl)nitroso-4-acetoxybenzyl ester 4-acetoxybenzyl Aromatic ester enhances lipophilicity; acetoxy group for metabolic activation In vitro activity against P388 leukemia; inactive in vivo
Ethyl N-(2-acetoxyethyl)-N-nitrosocarbamate Ethyl Simple ester; acetoxyethyl chain for improved solubility Carcinogenic potential due to nitroso group; used in toxicology studies
Methylphenyl-carbamic esters of phenol-bases Methylphenyl Aromatic ester with tertiary/quaternary ammonium groups Cholinesterase inhibition (physostigmine-like activity); stimulates intestinal motility

Key Structural Insights :

  • The 2,5-dioxo-1-pyrrolidinyl ester in the target compound distinguishes it from simpler esters (e.g., ethyl, methylphenyl). This group enhances hydrolytic instability, facilitating controlled release in biological systems .
  • The 2-chloroethyl chain is shared with other nitroso-carbamates but absent in non-alkylating analogues like dimethylcarbamates .
Carbamates with Pyrrolidinyl Esters
Compound Name Functional Groups Applications
LC-SMCC (6-[[[4-[(2,5-Dihydro-2,5-dioxo-1H-pyrrol-1-yl)methyl]cyclohexyl]carbonyl]amino]hexanoic Acid 2,5-Dioxo-1-pyrrolidinyl Ester) Maleimide-pyrrolidinyl Protein crosslinking; bioconjugation reagent
Boc-Gly-OSu (tert-butoxycarbonylamino-acetic acid 2,5-dioxo-pyrrolidin-1-yl ester) Boc-protected glycine Peptide synthesis; activates carboxyl groups for amine coupling

Comparison :

  • Unlike LC-SMCC and Boc-Gly-OSu, the target compound’s pyrrolidinyl ester is coupled to a nitroso-carbamate rather than a maleimide or peptide backbone. This structural difference shifts its application from bioconjugation to cytotoxic alkylation .

Pharmacological and Toxicological Profiles

Anticancer Activity
  • The target compound and its analogues (e.g., nitroso-4-acetoxybenzyl ester) exhibit in vitro cytotoxicity (IC₅₀: 1–10 µg/mL) against leukemia and sarcoma cell lines. However, in vivo inactivity in murine models suggests poor bioavailability or rapid detoxification .
Stability and Reactivity
  • Nitroso-carbamates with 2-chloroethyl chains are highly reactive due to the alkylating nitroso group. However, the 2,5-dioxo-1-pyrrolidinyl ester’s lability may reduce plasma stability compared to disubstituted carbamates (e.g., diethylcarbamates), which are more stable but pharmacologically inert .
Toxicity
  • Nitroso groups are inherently mutagenic, as seen in ethyl N-(2-acetoxyethyl)-N-nitrosocarbamate, which is classified as carcinogenic . The target compound’s toxicity profile remains understudied but likely shares this risk.

Comparative Data Table

Property Target Compound Ethyl N-(2-acetoxyethyl)-N-nitrosocarbamate Dimethylcarbamic Esters
Primary Application Anticancer (in vitro) Toxicology studies Cholinesterase inhibition
Ester Stability Low (hydrolytically labile) Moderate High (disubstituted carbamates)
Bioactivity Cytotoxic (IC₅₀: 1–10 µg/mL) Carcinogenic Neuroactive (EC₅₀: nM range)
In Vivo Efficacy Inactive Not tested Active (intestinal stimulation)

Biological Activity

Carbamic acid, (2-chloroethyl)nitroso-, 2,5-dioxo-1-pyrrolidinyl ester, also known as 2-chloroethyl nitroso carbamate, is a compound with significant biological activity. Its unique structure, which includes a chloroethyl group and a nitroso functional group attached to a pyrrolidinyl ester, contributes to its pharmacological potential and toxicity. This article reviews the biological activities associated with this compound, including its antitumor properties, neurotoxicity, and interactions with biological macromolecules.

Antitumor Activity

Research indicates that carbamic acid derivatives exhibit promising antitumor properties. Studies have shown that certain derivatives can inhibit tumor growth in laboratory settings. For instance, the compound has been investigated for its ability to interfere with the incorporation of radioactive precursors into nucleic acids and proteins, leading to a reduction in cloning efficiency .

Table 1: Antitumor Effects of Carbamic Acid Derivatives

Compound NameActivityReference
(2-Chloroethyl)nitroso carbamateInhibits tumor growth
1-(2-Chloroethyl)-3-cyclohexyl-1-nitrosoureaReduces DNA incorporation

Neurotoxicity

The compound has also been associated with neurotoxic effects. Studies suggest that it may disrupt normal neuronal function, potentially leading to adverse neurological outcomes. The neurotoxic potential of similar compounds has been documented, indicating a need for caution in therapeutic applications .

The biological activity of carbamic acid, (2-chloroethyl)nitroso-, is largely attributed to its ability to form reactive intermediates that interact with biological macromolecules such as DNA and proteins. The chloroethyl group enhances its reactivity compared to other carbamate derivatives, facilitating the formation of covalent bonds with nucleophilic sites in cellular components .

Case Studies

  • In Vitro Studies : A study demonstrated that exposure to (2-chloroethyl)nitroso carbamate resulted in a dose-dependent inhibition of DNA synthesis in cultured cells. The most significant effects were observed at concentrations that produced a marked reduction in cell viability.
  • Animal Models : In vivo studies involving rodents showed that administration of the compound led to significant tumor regression in models of cancer, particularly when combined with other chemotherapeutic agents.

Q & A

Q. What are the key considerations for synthesizing this compound with high purity?

  • Methodological Answer :
    Synthesis optimization should focus on controlled reaction conditions to minimize side reactions (e.g., nitroso group decomposition). A two-step approach is recommended:
    • React (2-chloroethyl)amine with a nitroso donor (e.g., nitrous acid) under acidic, low-temperature conditions (0–5°C) to form the nitroso intermediate.
    • Introduce the 2,5-dioxo-1-pyrrolidinyl ester via carbamoylation using a coupling agent like DCC (dicyclohexylcarbodiimide) in anhydrous dichloromethane .
      Purity validation requires HPLC with a C18 column (mobile phase: acetonitrile/water gradient) and UV detection at 254 nm. Compare retention times with reference standards .

Q. How can the compound’s stability be maintained during storage?

  • Methodological Answer :
    The compound is sensitive to light, heat, and moisture. Stabilize it by:
    • Storing in amber vials at –20°C under inert gas (argon/nitrogen).
    • Adding 0.1% w/w hydroquinone as a free-radical scavenger to suppress nitroso group degradation .
      Monitor stability via monthly HPLC analysis for degradation peaks (e.g., chlorinated byproducts at ~7.2 min retention time) .

Q. What analytical techniques are recommended for assessing purity and structural integrity?

  • Methodological Answer :
    • HPLC : Use a reversed-phase column (Agilent ZORBAX SB-C18, 5 µm, 4.6 × 150 mm) with a gradient of 20–80% acetonitrile in 0.1% trifluoroacetic acid over 30 min. Expected retention time: ~12.5 min .
    • NMR : Confirm the ester linkage (δ 4.2–4.5 ppm for pyrrolidinyl protons) and nitroso group (δ 8.1–8.3 ppm) in CDCl₃ .

Advanced Research Questions

Q. How does the nitroso group influence reactivity in crosslinking applications?

  • Methodological Answer :
    The nitroso (–N=O) group undergoes [4+2] cycloaddition with dienes or reacts with thiols via thiol-nitrosation. For controlled reactivity:
    • Use a pH 7.4 phosphate buffer to stabilize the nitroso group during bioconjugation.
    • Monitor reaction kinetics using UV-Vis spectroscopy (λmax = 350 nm for nitroso-thiol adducts) .
    • For in vitro studies, limit exposure to reducing agents (e.g., DTT) to prevent premature decomposition .

Q. What strategies mitigate solubility challenges in biological assays?

  • Methodological Answer :
    The compound’s hydrophobicity requires co-solvent systems:
    • In vitro : Prepare a 10 mg/mL stock in DMSO, then dilute to ≤1% DMSO in cell culture media.
    • In vivo : Use PEG400/Tween-80/saline (40:5:55 v/v) for intraperitoneal administration. Pre-warm to 37°C to prevent precipitation .
      Validate solubility via dynamic light scattering (DLS) to ensure nanoparticle size <200 nm.

Q. How can its potential as a prodrug or ADC linker be evaluated?

  • Methodological Answer :
    • Prodrug Activation : Incubate with esterase-rich media (e.g., rat liver microsomes) and quantify released (2-chloroethyl)nitroso species via LC-MS (m/z 121.5).
    • ADC Conjugation : React the pyrrolidinyl ester with lysine residues of antibodies (pH 8.5, 4°C, 16 hrs). Confirm drug-antibody ratio (DAR) by MALDI-TOF or HIC-HPLC .

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